REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH:4]([CH:6]1[CH2:8][CH2:7]1)[OH:5].O.[NH2:11][NH2:12]>CO>[CH:6]1([CH:4]([OH:5])[C:3]([NH:11][NH2:12])=[O:2])[CH2:8][CH2:7]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(O)C1CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
All volatiles were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(C(=O)NN)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |